molecular formula C8H6ClF3O3S B1461302 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 775288-85-2

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1461302
CAS No.: 775288-85-2
M. Wt: 274.65 g/mol
InChI Key: XOLLWGQBRDQKPX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClF3O3S and its molecular weight is 274.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular processes. For instance, sulfonylation of signaling proteins can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for studying cancer biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of sulfonamide bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. For example, the modification of active site residues in enzymes can inhibit their catalytic activity, while modification of regulatory sites can alter enzyme activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored under inert gas to maintain its stability. Over time, degradation products may form, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and apoptosis have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, sulfonylation of metabolic enzymes can alter their activity, resulting in shifts in metabolic pathways and flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on local biomolecules. For instance, sulfonylation of mitochondrial proteins can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLLWGQBRDQKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.